molecular formula C11H14ClNO2 B13513312 ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate

ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate

Cat. No.: B13513312
M. Wt: 227.69 g/mol
InChI Key: SAXNGCIJNXBVHG-JTQLQIEISA-N
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Description

Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid, featuring an amino group and a chlorophenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-(4-chlorophenyl)propanoate and an amine source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the observed effects

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chlorophenyl)propanoate: A closely related compound with similar structural features.

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Another compound with a chlorophenyl group, but with different functional groups attached.

Uniqueness

Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate is unique due to the presence of both an amino group and a chlorophenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1

InChI Key

SAXNGCIJNXBVHG-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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